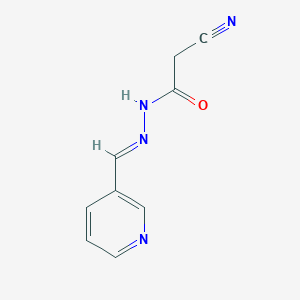
2-cyano-N'-(3-pyridinylmethylene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-cyano-N'-(3-pyridinylmethylene)acetohydrazide and related compounds typically involves the condensation of cyanoacetohydrazides with aldehydes or ketones. For example, the reaction of isonicotinaldehyde with 2-cyanoacetohydrazide yields (E)-2-cyano-N'-(pyridin-4-ylmethylene)acetohydrazide, a closely related compound used as a precursor for synthesizing various pyridine derivatives through reactions with different arylidene malononitriles, malononitrile, and acetylacetone (Mohamed et al., 2018).
Molecular Structure Analysis
The molecular structure of derivatives of 2-cyanoacetohydrazide has been characterized by techniques such as single-crystal X-ray diffraction, NMR, and IR spectroscopy. These analyses reveal details about the stereochemistry, electronic structure, and intermolecular interactions, which are crucial for understanding the reactivity and properties of these compounds. For instance, benzohydrazone derivatives have been described to display trans configurations with respect to the C=N double bonds, with their structures further stabilized by N–H···O hydrogen bonds and weak π···π interactions (Xin Zhou & Jing‐jun Ma, 2012).
Chemical Reactions and Properties
2-Cyanoacetohydrazide derivatives engage in various chemical reactions, leading to the formation of heterocyclic compounds such as pyrazoles, pyranes, pyridines, and pyrroles. The choice of nucleophilic or electrophilic reagents, reaction conditions, and the precursor's structure dictate the type of cyclization or condensation reaction, enabling the synthesis of a wide array of heterocyclic compounds with potential biological activity (Mohamed Ahmed Elian Sophy & M. A. M. A. Reheim, 2023).
Propriétés
IUPAC Name |
2-cyano-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-4-3-9(14)13-12-7-8-2-1-5-11-6-8/h1-2,5-7H,3H2,(H,13,14)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDFKOGGZICNNJ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-N'-[(E)-(pyridin-3-YL)methylidene]acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

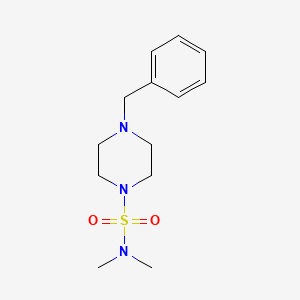
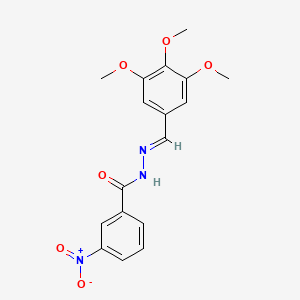
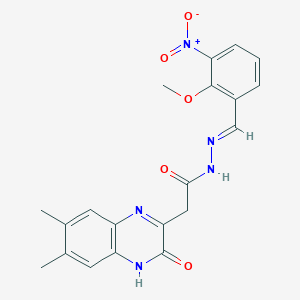

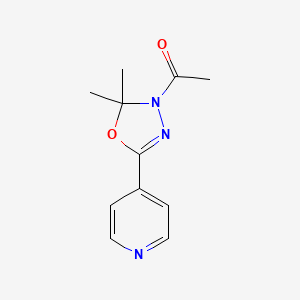

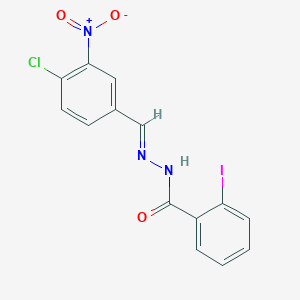


![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-chlorobenzyl)-2-oxoacetamide](/img/structure/B5528930.png)
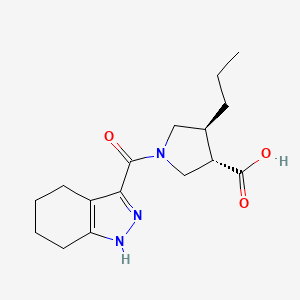
![3-(4-methoxyphenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5528945.png)

